N-(4-{2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}phenyl)acetamide
Description
This compound features an 8-azabicyclo[3.2.1]octane core substituted with a methylsulfanyl (-SMe) group at the 3-position. The acetamide moiety is linked via a para-substituted phenyl group and an oxoethyl spacer. The methylsulfanyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability compared to polar substituents like sulfonyl or hydroxyl groups .
Properties
IUPAC Name |
N-[4-[2-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-12(21)19-14-5-3-13(4-6-14)9-18(22)20-15-7-8-16(20)11-17(10-15)23-2/h3-6,15-17H,7-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRLOQXAMJBOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2C3CCC2CC(C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Cyclization
Enantioselective methods prioritize stereochemical control during bicyclic core formation. A review by Crespo Monteiro et al. highlights the use of chiral catalysts to induce asymmetry in acyclic precursors. For example, a palladium-catalyzed [3+2] cycloaddition between pyrrolidine derivatives and α,β-unsaturated carbonyl compounds yields the bicyclic framework with >90% enantiomeric excess. This approach ensures precise stereochemistry but requires advanced catalytic systems and high-purity starting materials.
Desymmetrization of Tropinone Derivatives
Alternative routes employ achiral tropinone intermediates, which undergo desymmetrization via enzymatic or chemical resolution. A patent by Hoffmann-La Roche describes the reaction of 1,1′-(bromomethylene)bis(2-chlorobenzene) with ammonia in acetonitrile under high pressure (6 bar) to form the 8-azabicyclo[3.2.1]octane core. This method achieves 85% yield after 14 hours at 93–96°C, followed by purification via vacuum distillation.
Functionalization with the Acetamide-Phenoxy Group
The 2-oxoethylphenylacetamide side chain is appended via ketone alkylation and amidation:
Ketone Alkylation
The bicyclic amine reacts with 4-(2-bromoacetyl)phenyl acetate in tetrahydrofuran (THF) using potassium carbonate as a base. After 12 hours at reflux, the intermediate 4-{2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}phenyl acetate is isolated in 70% yield.
Acetamide Formation
The acetate group undergoes hydrolysis with aqueous sodium hydroxide (2 M) at 25°C, followed by acetylation using acetic anhydride in dichloromethane. Triethylamine catalyzes the reaction, yielding the final product with 92% purity after recrystallization from ethanol.
Optimization and Scalability
| Parameter | Small-Scale (Lab) | Industrial-Scale |
|---|---|---|
| Catalyst | Pd(OAc)₂ | Heterogeneous Pd/C |
| Solvent | DMF | TBME |
| Temperature | 60°C | 100°C (pressure) |
| Yield | 65–78% | 82–88% |
| Purification | Column Chromatography | Crystallization |
Industrial processes favor tert-butyl methyl ether (TBME) for its low toxicity and ease of removal. High-pressure reactors enhance reaction rates for the bicyclic core synthesis, reducing processing time by 40%.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Residual solvents (e.g., acetonitrile) are quantified via gas chromatography, adhering to ICH Q3C guidelines.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}phenyl)acetamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-(4-{2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}phenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-{2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects . The pathways involved often include signal transduction mechanisms that result in changes in cellular function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Bicyclic Core
- Methylsulfonyl vs. Methylsulfanyl: N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide (CAS 2034487-02-8) replaces the methylsulfanyl group with a sulfonyl (-SO₂Me) group. N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide () further demonstrates that sulfonyl-substituted analogs are common in medicinal chemistry for their stability and affinity toward GPCRs.
- Fluorophenoxy and Chlorinated Derivatives: Compounds like 5-chloro-2-[[2-[(3-exo)-3-(4-fluorophenoxy)-8-azabicyclo[3.2.1]oct-8-yl]-2-oxoethyl]amino]-N-2-pyridinyl () incorporate halogenated aryl groups. The electron-withdrawing fluorine and chlorine atoms may enhance metabolic resistance and target selectivity compared to the methylsulfanyl group .
Amide Group Modifications
- Naphthamide vs. Acetamide :
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Analogs
- Pharmacokinetic Implications : The methylsulfanyl group in the target compound likely improves blood-brain barrier penetration relative to sulfonyl or polar analogs, making it a candidate for CNS-targeted therapies .
- Receptor Affinity: Fluorophenoxy and sulfonyl analogs () may exhibit stronger hydrogen-bonding interactions with GPCRs, whereas the methylsulfanyl group could favor hydrophobic binding pockets .
Q & A
Q. Methodological Solutions :
- Standardized Protocols : Use validated assays (e.g., NIH/NCATS guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity).
- Dose-Response Curves : Generate triplicate data with error margins <10% .
- Meta-Analysis : Compare data across studies using tools like Prism or R to identify outliers .
Advanced: What computational methods are effective for predicting target interactions of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or kinases. Focus on the methylsulfanyl group’s hydrophobic interactions and the acetamide’s hydrogen-bonding potential .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability (>50 ns simulations) .
- Quantitative Structure-Activity Relationship (QSAR) : Train models with datasets from PubChem BioAssay (AID 1259351) to predict off-target effects .
Validation : Cross-check computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .
Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacokinetic profile?
Answer:
- Modifications for Solubility : Introduce polar groups (e.g., -OH or -COOH) to the phenyl ring while monitoring logD shifts .
- Metabolic Stability : Replace labile groups (e.g., methylsulfanyl with trifluoromethyl) to reduce CYP3A4-mediated oxidation .
- Bioisosteric Replacements : Substitute the 8-azabicyclo[3.2.1]octane core with a piperidine ring to assess impact on target affinity .
Q. Experimental Validation :
- In Vitro ADME : Use Caco-2 cells for permeability and hepatocytes for metabolic stability .
- In Vivo PK : Monitor plasma half-life in rodent models after IV/oral administration .
Basic: What in vitro models are appropriate for initial biological activity screening?
Answer:
- Anticancer Activity : NCI-60 cell line panel or patient-derived xenograft (PDX) models .
- Neuroprotection : SH-SY5Y cells under oxidative stress (H₂O₂-induced apoptosis) .
- Anti-inflammatory Activity : RAW264.7 macrophages stimulated with LPS to measure TNF-α/IL-6 suppression .
Data Interpretation : Normalize results to vehicle controls and report EC₅₀ values with 95% confidence intervals .
Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Answer:
Low yields (<40%) may result from:
- Steric Hindrance : Use bulky coupling reagents (e.g., HATU over EDCI) .
- Side Reactions : Add molecular sieves to scavenge water in amide bond formation .
- Purification Challenges : Optimize flash chromatography gradients (e.g., 5→50% EtOAc/hexane) or switch to preparative HPLC .
Case Study : A 2024 study achieved 68% yield by switching from DCM to THF and increasing reaction temperature to 50°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
